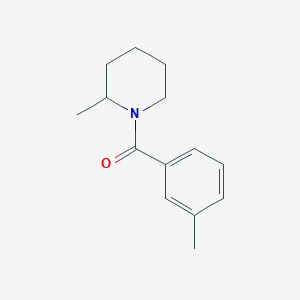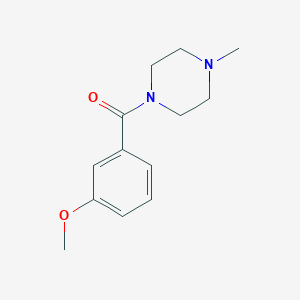![molecular formula C25H27N5O3S B263869 N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B263869.png)
N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. Its unique chemical structure and mechanism of action make it a promising candidate for the treatment of various diseases.
Mécanisme D'action
N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and inflammation. Activation of the α7 nAChR by N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide leads to increased release of neurotransmitters, such as acetylcholine and glutamate, which are important for cognitive function.
Biochemical and Physiological Effects
N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and improvement in cognitive function. It has also been shown to increase the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for neuronal survival and growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide is its selectivity for the α7 nAChR, which allows for more targeted effects and reduces the risk of off-target effects. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
For N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide research include further investigation of its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and psychiatric disorders. Additionally, research on the pharmacokinetics and pharmacodynamics of N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide can help to optimize its dosing and administration. Finally, the development of more soluble forms of N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide can improve its utility in various experiments.
Méthodes De Synthèse
N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide can be synthesized by reacting 3,4-dimethoxybenzaldehyde with 2-((4,6-dimethyl-2-pyrimidinyl)thio)acetaldehyde in the presence of ethyl-1H-benzimidazole-5-carboxylate. The resulting compound can then be purified through various methods, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation in the brain.
Propriétés
Formule moléculaire |
C25H27N5O3S |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
N-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-ethylbenzimidazol-5-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C25H27N5O3S/c1-6-30-20-9-8-18(28-24(31)17-7-10-21(32-4)22(12-17)33-5)13-19(20)29-23(30)14-34-25-26-15(2)11-16(3)27-25/h7-13H,6,14H2,1-5H3,(H,28,31) |
Clé InChI |
NKZPXTIHLLESKP-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)N=C1CSC4=NC(=CC(=N4)C)C |
SMILES canonique |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)N=C1CSC4=NC(=CC(=N4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline](/img/structure/B263793.png)









